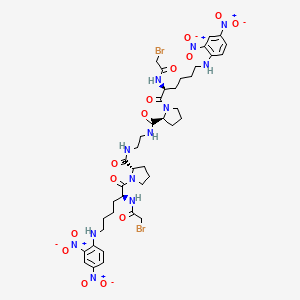
Threo-4-hydroxy-L-lysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R)-4-hydroxy-L-lysine is a 4-hydrox-L-lysine that is L-lysine substituted at position 4 by a hydroxy group (the 4R-threo-stereoisomer). It is a conjugate base of a (4R)-4-hydroxy-L-lysine(1+).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibiotic Application
- Threo-4-hydroxy-L-lysine is a constituent amino acid of antibiotics such as tuberactinomycin A and N. It has been synthesized from threo-β-hydroxy-L-ornithine derivative through the Arndt-Eistert reaction, offering a route for peptide synthesis (Teshima, Ando, & Shiba, 1980).
Enzymatic Activity and Bioconversion
- L-threo-3-Hydroxyaspartate dehydratase, an enzyme involved in the cleavage of L-threo-3-hydroxyaspartate (related to threo-4-hydroxy-L-lysine), has been studied for its specific enzymatic activity and potential in bioconversion processes. The enzyme exhibits dehydratase activity specific only to L-threo-3-hydroxyaspartate, indicating its relevance in metabolic pathways (Murakami, Maeda, Yokota, & Wada, 2009).
Protein Conjugation
- The use of modified lysine side-chains, like Lys(Thz), can facilitate site-specific modification of chemically synthesized proteins. Though not directly threo-4-hydroxy-L-lysine, this research points to the broader applicability of modified lysines in protein chemistry (Van de Vijver et al., 2010).
Chromatographic Resolution
- Threo-β-hydroxy-DL-aspartic acid, closely related to threo-4-hydroxy-L-lysine, has been resolved using optically active resin containing L-lysine, suggesting a method for the resolution of similar compounds (Anpeiji et al., 1983).
Eigenschaften
CAS-Nummer |
60594-62-9 |
|---|---|
Produktname |
Threo-4-hydroxy-L-lysine |
Molekularformel |
C6H14N2O3 |
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
(2S,4R)-2,6-diamino-4-hydroxyhexanoic acid |
InChI |
InChI=1S/C6H14N2O3/c7-2-1-4(9)3-5(8)6(10)11/h4-5,9H,1-3,7-8H2,(H,10,11)/t4-,5+/m1/s1 |
InChI-Schlüssel |
ASYBZHICIMVQII-UHNVWZDZSA-N |
Isomerische SMILES |
C(CN)[C@H](C[C@@H](C(=O)O)N)O |
SMILES |
C(CN)C(CC(C(=O)O)N)O |
Kanonische SMILES |
C(CN)C(CC(C(=O)O)N)O |
Andere CAS-Nummern |
60594-62-9 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2h-Pyrido[4,3-b]indol-2-ol](/img/structure/B1206655.png)







